
4-Methoxy-2-(3-methylbutoxy)benzoic acid
Overview
Description
4-Methoxy-2-(3-methylbutoxy)benzoic acid is an organic compound with the molecular formula C13H18O4 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 4-position and a 3-methylbutoxy group at the 2-position of the benzene ring
Mechanism of Action
Target of Action
Benzoic acid derivatives are often used in the pharmaceutical industry due to their reactivity properties .
Mode of Action
Without specific studies on “4-Methoxy-2-(3-methylbutoxy)benzoic acid”, it’s hard to determine its exact mode of action. The methoxy group in similar compounds like 4-methoxybenzoic acid enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .
Biochemical Pathways
Benzoic acid derivatives are often involved in various synthetic pathways crucial in drug development and manufacturing .
Pharmacokinetics
Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Benzoic acid derivatives are often used in the synthesis of paracetamol and other pain relievers .
Action Environment
Similar compounds like benzoic acid derivatives are often stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic acid typically involves the esterification of 4-methoxybenzoic acid with 3-methylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(3-methylbutoxy)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and 3-methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 4-carboxy-2-(3-methylbutoxy)benzoic acid.
Reduction: Formation of 4-methoxy-2-(3-methylbutoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(3-methylbutoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to its ability to inhibit enzyme activity in microbes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of liquid crystalline side chain polymers, which are important in the development of advanced materials for electronic displays and other applications.
Comparison with Similar Compounds
4-Methoxybenzoic acid: Lacks the 3-methylbutoxy group, making it less hydrophobic.
2-(3-Methylbutoxy)benzoic acid: Lacks the methoxy group, affecting its reactivity and solubility.
4-Methoxy-2-(2-methylbutoxy)benzoic acid: Similar structure but with a different alkoxy group, leading to variations in physical and chemical properties.
Uniqueness: 4-Methoxy-2-(3-methylbutoxy)benzoic acid is unique due to the presence of both the methoxy and 3-methylbutoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-methoxy-2-(3-methylbutoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-9(2)6-7-17-12-8-10(16-3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPAGFSEEAPODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


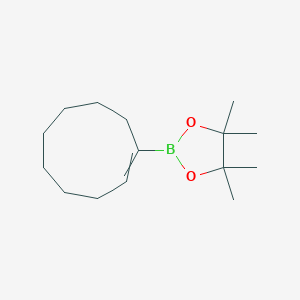
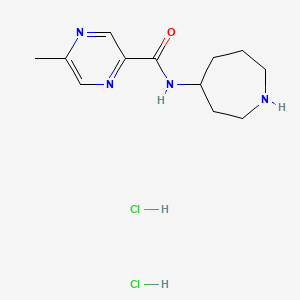
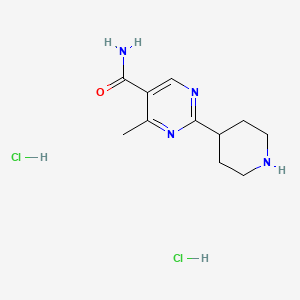
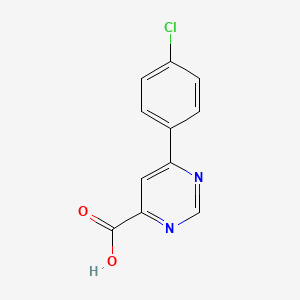
![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
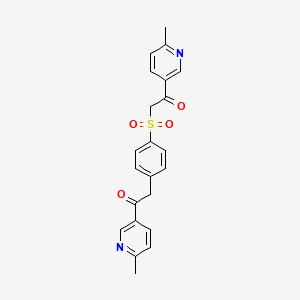


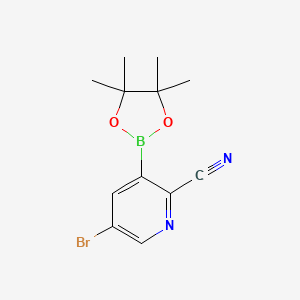
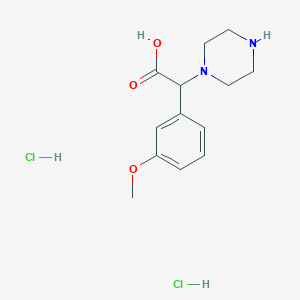

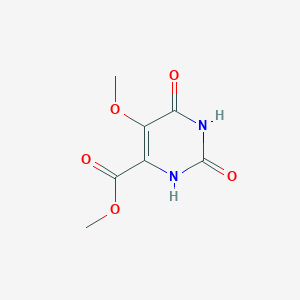
![Trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]methoxy]ethyl]silane](/img/structure/B1427784.png)
